molecular formula C21H18ClN3O2S B2930248 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide CAS No. 1240810-49-4

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide

Cat. No.: B2930248
CAS No.: 1240810-49-4
M. Wt: 411.9
InChI Key: RDLXTSCZNPFCRL-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide (CAS: 1240810-49-4) is a sulfonamide derivative with the molecular formula C₂₁H₁₈ClN₃O₂S and a molecular weight of 411.91 g/mol . Its structure comprises a pyridine ring substituted with a chlorine atom at position 6 and a sulfonamide group at position 2. This compound is cataloged as a building block in medicinal chemistry, suggesting its utility in drug discovery .

Properties

IUPAC Name

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c22-21-11-10-16(12-24-21)28(26,27)25-14-18(15-6-2-1-3-7-15)19-13-23-20-9-5-4-8-17(19)20/h1-13,18,23,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLXTSCZNPFCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the pyridine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its structure.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Pyridine Cores

6-Chloro-N-(1-(1-(3,4-Dimethoxybenzyl)-2-Oxopyrrolidin-3-yl)Piperidin-4-yl)Pyridine-3-Sulfonamide (Compound 9)
  • Molecular Formula : C₂₇H₃₂ClN₃O₅S
  • Key Features: Incorporates a piperidine-pyrrolidinone scaffold and a 3,4-dimethoxybenzyl group.
  • Comparison : The additional dimethoxybenzyl and piperidine groups enhance AChE binding compared to the target compound, which lacks these substituents.
6-Chloro-N-(5-Methyl-1,2-Oxazol-3-yl)Pyridine-3-Sulfonamide
  • Molecular Formula : C₉H₈ClN₃O₃S
  • Key Features : Substituted with a 5-methyloxazole ring instead of the indole-phenylethyl group.
  • Structural Impact : The smaller oxazole moiety reduces molecular weight (311.74 g/mol) and may improve solubility but limit hydrophobic interactions .
6-Chloro-N-(Pyridin-4-ylMethyl)Pyridine-3-Sulfonamide
  • Molecular Formula : C₁₁H₁₀ClN₃O₂S
  • Key Features : Contains a pyridinylmethyl group linked to the sulfonamide.
  • Crystal Structure : Exhibits an N–H···N hydrogen bond (D⋯A = 2.870 Å), stabilizing the crystal lattice .
  • Comparison : The absence of the indole-phenylethyl group simplifies the structure but reduces opportunities for π-π interactions.

Pyridine Derivatives with Chloro and Iodo Substituents

N-(2-Chloro-4-Formyl-6-Iodopyridin-3-yl)Pivalamide
  • Molecular Formula : C₁₁H₁₂ClIN₂O₂
  • Key Features : Combines chloro, iodo, and formyl substituents on the pyridine ring.
N-(6-Chloro-5-Iodopyridin-2-yl)Pivalamide
  • Molecular Formula : C₁₁H₁₃ClIN₂O
  • Key Features : Features iodo and pivalamide groups, enhancing steric hindrance.
  • Comparison : Unlike the target compound, these derivatives lack sulfonamide functionality, limiting their use in sulfonamide-based drug design .

Complex Furopyridine Sulfonamide Derivatives

6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide
  • Key Features : A fused furopyridine core with fluorophenyl and pyrimidinyl groups.
  • Synthesis : Requires multi-step coupling reactions, indicating higher synthetic complexity .
  • Comparison : The fused ring system diversifies binding modes but complicates scalability compared to the target compound’s simpler structure.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
6-Chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide C₂₁H₁₈ClN₃O₂S 411.91 Indole, phenylethyl Building block
Compound 9 (AChE inhibitor) C₂₇H₃₂ClN₃O₅S 554.08 Piperidine, dimethoxybenzyl IC₅₀ = 0.01 µM (AChE)
6-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide C₉H₈ClN₃O₃S 311.74 5-Methyloxazole Not reported
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide C₁₁H₁₀ClN₃O₂S 283.73 Pyridinylmethyl Antimicrobial potential
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl Synthetic intermediate

Key Research Findings

  • Bioactivity : Compound 9’s AChE inhibition highlights the importance of piperidine and dimethoxybenzyl groups in enhancing target engagement .
  • Structural Stability : Hydrogen bonding in 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide suggests improved crystallinity, advantageous for formulation .
  • Synthetic Utility : The target compound’s indole-phenylethyl group provides a template for designing ligands with dual hydrophobic and π-π interactions .

Biological Activity

6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C21H19ClN4O2S and a molecular weight of 404.91 g/mol. Its structure includes a pyridine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer progression, including c-MET and VEGFR-2. The IC50 values for these targets suggest significant potency, with reported values around 1.46 µM for VEGFR-2 inhibition .
  • Antiproliferative Effects : Studies have demonstrated that the compound can reduce cellular proliferation in several human tumor cell lines, including HeLa and HCT116. The antiproliferative activity is attributed to its ability to interfere with cell cycle regulation and induce apoptosis .

In Vitro Studies

In vitro studies have revealed the following findings regarding the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
HeLa0.36CDK inhibition
HCT1161.8Cyclin-dependent kinase inhibition
SW6201.46VEGFR-2 inhibition

These results indicate that the compound effectively inhibits key pathways involved in tumor growth and survival.

In Vivo Studies

Animal studies have further supported the efficacy of this compound:

  • Tumor Growth Reduction : In vivo models using human colorectal carcinoma xenografts demonstrated significant reduction in tumor growth rates when treated with this compound, showcasing its potential as an effective anticancer agent .

Case Studies

Several case studies have been documented regarding the use of this compound in preclinical settings:

  • Colorectal Cancer Model : In a study involving SW620 xenografts, treatment with the compound resulted in a significant decrease in tumor volume compared to control groups. This suggests that it may be effective against colorectal cancer .
  • Kinase Selectivity : Another study highlighted its selectivity for c-MET over other kinases, suggesting that it could minimize off-target effects and enhance therapeutic outcomes in cancer treatment .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate sulfonyl chloride precursors (e.g., pyridine-3-sulfonyl chloride derivatives, as in ) and coupling agents. Reaction conditions such as solvent choice (DMSO enhances fluorination ), temperature control (40–60°C), and stoichiometric ratios of indole-phenylethylamine intermediates are critical. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. Monitoring by TLC and HPLC (≥98% purity threshold) ensures quality .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and confirms sulfonamide bond formation (as demonstrated for analogous N-pyridinylmethyl sulfonamides ).
  • NMR spectroscopy (¹H/¹³C, DEPT-135) identifies key signals: indole NH (~10 ppm), sulfonamide SO₂NH (~7.5 ppm), and pyridine/aryl protons.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₇ClN₃O₂S: 418.07 Da).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in biological systems?

  • Methodological Answer : The sulfonamide’s electrophilic sulfur atom participates in hydrogen bonding with target enzymes (e.g., carbonic anhydrase analogs). Density Functional Theory (DFT) calculations predict charge distribution, showing high electron density at the sulfonyl oxygen, enhancing binding to zinc-containing active sites . Competitive inhibition assays (IC₅₀ determination) using fluorogenic substrates validate these interactions .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat), monitor depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis; compare free vs. bound fractions .
  • Caco-2 permeability assays : Assess apical-to-basolateral transport to predict oral bioavailability .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., kinases or GPCRs) identifies key binding poses. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability of sulfonamide-target complexes over 100 ns trajectories. QSAR models correlate substituent effects (e.g., chloro vs. fluoro) with activity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across assays?

  • Methodological Answer :

  • Purity verification : Re-analyze compound batches via HPLC (e.g., 1865126-01-7 in ).
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters sulfonamide ionization) and ATP concentrations (critical for kinase assays).
  • Control experiments : Include known inhibitors (e.g., PF-06465469 ) to validate assay robustness.

Q. What strategies resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify critical factors .
  • Byproduct analysis : Use LC-MS to detect trace intermediates (e.g., hydrolyzed sulfonyl chlorides) that reduce yield .

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